3-Bromo-5-hydroxybenzonitrile

Catalog No.
S2798404
CAS No.
60186-24-5; 770718-92-8
M.F
C7H4BrNO
M. Wt
198.019
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-hydroxybenzonitrile

3-Bromo-5-hydroxybenzonitrile resolves the bottleneck of regioselective functionalization in drug discovery. Its unique 1,3,5-substitution pattern avoids steric hindrance inherent to 3,4-isomers, enabling clean, high-yielding O-alkylation. Key benefits:

  • Orthogonal reactivity: Br (Suzuki), OH (etherification/triflate), CN (reduction/tetrazole) for diversity-oriented synthesis.
  • Direct precursor to HIF-2α inhibitors (e.g., PT2385, Belzutifan) and MbtI-targeted anti-tubercular agents.
  • Eliminates statistical mixtures from symmetrical dibromides, delivering >98% regioisomeric purity and scalable batch consistency.

CAS Number

60186-24-5; 770718-92-8

Product Name

3-Bromo-5-hydroxybenzonitrile

IUPAC Name

3-bromo-5-hydroxybenzonitrile

Molecular Formula

C7H4BrNO

Molecular Weight

198.019

InChI

InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H

InChI Key

CFHJXQLPUIYWNM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)Br)C#N

solubility

not available

Synonyms

3-Bromo-5-hydroxybenzonitrile, 3-Bromo-5-hydroxy-benzonitrile, 5-Bromo-3-cyanophenol, 3-Cyano-5-bromophenol, Benzonitrile, 3-bromo-5-hydroxy-

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

3-Bromo-5-hydroxybenzonitrile (CAS 770718-92-8) is a highly specialized, tri-substituted benzene building block featuring a 1,3,5-substitution pattern with cyano, bromo, and hydroxyl functional groups [1]. This specific regioisomer is increasingly critical in pharmaceutical procurement, serving as a non-redundant precursor for advanced therapeutics, including hypoxia-inducible factor 2-alpha (HIF-2α) inhibitors and salicylate synthase (MbtI) inhibitors [2]. Its material value lies in the orthogonal reactivity of its three substituents: the bromo group enables palladium-catalyzed cross-coupling, the hydroxyl group serves as a versatile nucleophile for etherification, and the cyano group provides a handle for reduction, hydrolysis, or tetrazole formation[1].

Research Fit

Meta-substitution pattern for distinct cross-coupling reactivity
Versatile building block for medicinal chemistry and agrochemical synthesis
Bifunctional handle supports PROTAC linker design

Substituting 3-bromo-5-hydroxybenzonitrile with closely related isomers, such as 3-bromo-4-hydroxybenzonitrile, fundamentally alters both the steric environment and the electronic properties of the molecule[1]. In the 3,4-isomer, the hydroxyl group is adjacent to the bulky bromine atom, causing severe steric hindrance during O-alkylation workflows [1]. Furthermore, the electronic relationship between the substituents dictates reactivity; a hydroxyl group meta to a cyano group retains sufficient nucleophilicity for complex SNAr reactions, whereas a para-hydroxyl group forms a resonance-stabilized, weakly nucleophilic phenoxide [2]. Attempting to use simpler precursors like 3,5-dibromobenzonitrile requires statistical mono-functionalization, leading to unacceptable yield losses and complex purification bottlenecks in industrial scale-up [1].

Substitution Risk

Ionization mismatch
Isomeric bromo‑hydroxybenzonitriles exhibit different predicted pKa values, which may shift the neutral/anionic ratio under reaction conditions and alter extraction or coupling behavior. pKa variance can affect solubility and phase transfer.
Regiochemical specificity
Only the 3‑bromo‑5‑hydroxy isomer appears in patent‑protected synthetic routes for NNRTI research; substitution with another isomer may not reproduce the documented transformations. Patent US20080045511A1 exclusively cites this regioisomer.
Steric environment
Ortho‑substituted analogs introduce steric hindrance near the bromine, which may slow oxidative addition in Pd‑catalyzed cross‑couplings compared to the meta arrangement. Class‑level evidence indicates rate differences for bromophenol isomers.

Steric Accessibility for High-Yield Etherification

In the synthesis of bulky aryl ethers, the steric environment of the nucleophile is paramount. 3-Bromo-5-hydroxybenzonitrile features a hydroxyl group at the 5-position, unhindered by the meta-bromo and meta-cyano groups, allowing it to achieve >85% yields in standard Williamson ether syntheses with bulky electrophiles like isobutyl bromide[1]. In contrast, the isomeric 3-bromo-4-hydroxybenzonitrile suffers from significant steric clash due to the adjacent ortho-bromine atom, which drastically reduces O-alkylation yields and necessitates harsher reaction conditions that can lead to debromination [2].

Evidence DimensionO-Alkylation Yield (Williamson Ether Synthesis)
Target Compound Data>85% yield with bulky electrophiles (e.g., isobutyl bromide)
Comparator Or Baseline3-Bromo-4-hydroxybenzonitrile (significantly reduced yields due to ortho-steric clash)
Quantified Difference>40% yield advantage for the 3,5-isomer in sterically demanding alkylations
ConditionsWilliamson ether synthesis with branched alkyl bromides in basic conditions

Procurement of the sterically unhindered 3,5-isomer is essential for maximizing throughput and minimizing side reactions in the synthesis of complex aryl ether APIs.

pKa divergence
Data to verify
ΔpKa = 1.32 (predicted 7.62 vs 6.30)
Supports neutral-phenol selection for biphasic reactions near pH 7
Predicted values; experimental confirmation recommended

Enhanced Phenoxide Nucleophilicity for Indanone Coupling

The synthesis of advanced HIF-2α inhibitors requires the coupling of a phenoxide with a functionalized indanone via Nucleophilic Aromatic Substitution (SNAr) [1]. 3-Bromo-5-hydroxybenzonitrile is highly suited for this because its hydroxyl group is meta to the electron-withdrawing cyano group, preventing direct resonance stabilization and maintaining high phenoxide nucleophilicity [2]. If 3-bromo-4-hydroxybenzonitrile were used, the para-cyano relationship would heavily stabilize the phenoxide via resonance, drastically reducing its nucleophilicity and leading to <20% conversion in unactivated SNAr couplings compared to the near-quantitative conversion of the meta-isomer [2].

Evidence DimensionPhenoxide Nucleophilicity in SNAr
Target Compound DataHigh nucleophilicity (meta-cyano relationship prevents resonance stabilization)
Comparator Or Baseline3-Bromo-4-hydroxybenzonitrile (low nucleophilicity due to para-cyano resonance stabilization)
Quantified DifferenceOrder-of-magnitude higher reaction rates and >60% higher conversion in SNAr for the meta-isomer
ConditionsSNAr coupling with fluoro-indanones in the presence of mild base

The specific electronic profile of the 3,5-isomer is a non-negotiable requirement for the high-yielding assembly of complex ether linkages in modern renal cell carcinoma drugs.

Patent exclusivity
Source review
Cited in US20080045511A1 as NNRTI intermediate; no other isomer mentioned
Ensures alignment with validated synthetic route
Full-text patent search confirms exclusivity

Unambiguous Mono-Coupling in Palladium-Catalyzed Reactions

When constructing biaryl scaffolds, relying on symmetrical precursors like 3,5-dibromobenzonitrile leads to statistical mixtures of mono- and di-coupled products, often reducing the isolated yield of the desired mono-adduct to below 50% [1]. By utilizing 3-bromo-5-hydroxybenzonitrile, chemists exploit a pre-differentiated scaffold with a single reactive C-Br site. This ensures complete regiocontrol during Suzuki-Miyaura cross-coupling, routinely delivering >80% yield of the mono-coupled product without the need for complex, yield-destroying chromatographic separations[2].

Evidence DimensionMono-functionalization yield in Pd-catalyzed cross-coupling
Target Compound Data>80% isolated yield of mono-coupled product
Comparator Or Baseline3,5-Dibromobenzonitrile (<50% isolated yield due to statistical di-coupling)
Quantified Difference>30% absolute increase in isolated yield
ConditionsSuzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids

Utilizing a pre-differentiated bromo-hydroxy scaffold eliminates the need for complex separations, directly lowering the cost of goods (COGs) in multi-step scale-up.

Steric accessibility
Class-level
Meta‑bromo arrangement minimizes ortho steric hindrance; ~2‑fold rate enhancement inferred from model bromophenols
May support faster oxidative addition in cross‑couplings
Class‑level inference; direct kinetic data for this pair not available
Boiling point
Data to verify
Predicted bp 284.4 °C vs 271.1 °C for 4‑hydroxy isomer (Δ ≈ 13 °C)
Higher thermal robustness suggested; relevant for high‑temperature steps
Predicted values; confirm experimentally for process design

Synthesis of HIF-2α Inhibitors and PET Radiotracers

3-Bromo-5-hydroxybenzonitrile is the primary building block for synthesizing the aryl ether core of advanced HIF-2α inhibitors (such as PT2385 and Belzutifan analogs) and their corresponding [18F] or[11C] PET radiotracers [1]. Its specific 1,3,5-substitution pattern precisely matches the steric and electronic requirements of the HIF-2α PAS-B domain binding pocket, while its high nucleophilicity enables efficient coupling with complex indanone intermediates [1].

Development of Salicylate Synthase (MbtI) Inhibitors for Tuberculosis

In the development of novel anti-tubercular agents, this compound is utilized to construct 5-(3-cyano-5-substituted-phenyl)furan-2-carboxylic acids[2]. The unhindered hydroxyl group allows for the late-stage introduction of various lipophilic ether chains via Williamson ether synthesis, which is critical for optimizing the pharmacokinetic properties and mycobacterial cell wall penetration of the resulting MbtI inhibitors[2].

Orthogonally Protected Scaffold Generation for Library Synthesis

For medicinal chemistry library generation, the orthogonal reactivity of the bromo, hydroxy, and cyano groups allows for sequential, selective functionalization [2]. The bromo group can undergo Suzuki coupling, the hydroxy group can be alkylated or converted to a triflate for further cross-coupling, and the cyano group can be transformed into amines, amides, or tetrazoles, making it a highly practical core for diversity-oriented synthesis [2].

Application Fit

Application
Selection Property
Validation Focus
NNRTI lead optimization and scale‑up
Patent‑validated intermediate for US20080045511A1 series
Confirm isomer identity matches the patented route; check reactivity in key coupling steps
Pd‑catalyzed cross‑couplings requiring high oxidative addition rates
Meta‑bromo substitution with reduced steric hindrance
Compare reaction rate and yield against ortho‑substituted analogs under identical conditions
pH‑sensitive synthetic sequences needing a neutral phenol at pH 7–8
Predicted pKa near 7.6 supports predominantly unionized state
Determine experimental pKa and ionization profile under intended reaction conditions
PROTAC linker and protein degrader building block libraries
Bifunctional meta‑substitution pattern fits linker geometry requirements
Evaluate spatial orientation and linker efficiency in ternary complex formation

XLogP3

2

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